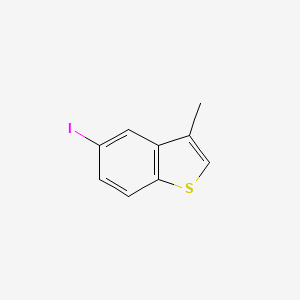

5-Iodo-3-methyl-1-benzothiophene

Description

Significance of Benzothiophene (B83047) Scaffolds in Heterocyclic Chemistry

Benzothiophene, a heterocyclic compound composed of a benzene (B151609) ring fused to a thiophene (B33073) ring, holds a privileged position in heterocyclic chemistry. numberanalytics.comresearchgate.net Its unique structural and electronic properties make it a valuable building block for synthesizing more complex molecules. numberanalytics.comnumberanalytics.com The benzothiophene core is a key feature in numerous biologically active compounds, demonstrating a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. researchgate.netnih.govnih.gov This inherent bioactivity has spurred significant interest among medicinal chemists, who utilize the benzothiophene scaffold to design and synthesize novel therapeutic agents. researchgate.netnih.gov

Historical Context of Benzothiophene Synthesis and Functionalization

The journey of benzothiophene chemistry began in the early 20th century with its initial synthesis. numberanalytics.com Early methods often involved the reaction of thiophene with benzene derivatives under harsh conditions. numberanalytics.com Over the decades, synthetic methodologies have evolved significantly, with the development of more efficient and milder techniques. Modern approaches frequently employ transition metal-catalyzed cross-coupling reactions and C-H activation strategies to construct and functionalize the benzothiophene core. numberanalytics.com These advanced methods offer greater control over the substitution patterns, enabling the synthesis of a diverse range of derivatives.

Overview of the Chemical Landscape of Substituted Benzothiophenes

The versatility of the benzothiophene scaffold allows for a wide variety of substitutions, leading to a vast chemical landscape of derivatives with tailored properties. rhhz.netresearchgate.net The introduction of different functional groups onto the benzothiophene ring system can profoundly influence its physical, chemical, and biological characteristics. acs.org For instance, halogenated benzothiophenes are crucial intermediates in organic synthesis, particularly in cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds. mdpi.com The position and nature of these substituents are key determinants of the molecule's reactivity and potential applications, ranging from materials science to medicinal chemistry. rhhz.netmdpi.com

Rationale for Investigating 5-Iodo-3-methyl-1-benzothiophene (B6267618) in Academic Research

The specific compound, this compound, is of particular interest to the academic research community due to the strategic placement of its substituents. The methyl group at the 3-position and the iodo group at the 5-position provide distinct reactive sites for further chemical transformations. The iodine atom, in particular, is a versatile functional group that can readily participate in various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of a wide range of molecular fragments. This makes this compound a valuable building block for the synthesis of more complex and potentially bioactive molecules. Its investigation allows researchers to explore novel synthetic routes and to create libraries of compounds for screening in drug discovery and materials science programs.

Strategies for Benzothiophene Core Construction

The formation of the fused thiophene ring onto a benzene core is the critical step in synthesizing benzothiophene derivatives. Strategies primarily revolve around intramolecular cyclization reactions, which can be promoted by electrophiles or catalyzed by transition metals.

Intramolecular cyclization is a powerful strategy that involves forming the C-S and C-C bonds of the thiophene ring from a single precursor, typically an ortho-substituted benzene derivative.

Electrophilic cyclization is a common and effective method for constructing the benzothiophene skeleton. nih.gov This approach utilizes an electrophile to activate a pendant alkyne group, facilitating a subsequent intramolecular attack by a sulfur nucleophile.

####### 2.1.1.1.1. Iodine-Promoted Cyclizations for Iodo-Functionalization

Iodine and other electrophilic iodine sources (e.g., Iodine monochloride (ICl), N-Iodosuccinimide (NIS)) are highly effective reagents for promoting the cyclization of o-(1-alkynyl)thioanisoles to form 3-iodo-benzothiophenes. nih.govacs.org This reaction proceeds under mild conditions, often at room temperature, and provides excellent yields of the iodinated products. acs.org The resulting 3-iodo group serves as a versatile handle for further functionalization through cross-coupling reactions. nih.gov

The reaction is quite general, accommodating a variety of substituents on the alkyne, including aryl, vinyl, and alkyl groups. For instance, the iodocyclization of o-(phenylethynyl)thioanisole with I₂ in dichloromethane proceeds smoothly at room temperature to afford the corresponding 2-phenyl-3-iodobenzothiophene in nearly quantitative yield. acs.org This methodology can be integrated into one-pot sequences; for example, a palladium-catalyzed Sonogashira coupling to form the o-(1-alkynyl)thioanisole precursor can be followed by an in-situ iodocyclization. nih.govacs.org A study developed an environmentally benign, one-pot iodine-mediated iodocyclization/alkylation strategy starting from 2-alkynylthioanisoles. rsc.org

Table 1: Examples of Iodine-Promoted Electrophilic Cyclization of o-(1-Alkynyl)thioanisoles acs.org

| Entry | Alkyne Substituent (R) | Electrophile | Solvent | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Phenyl | I₂ | CH₂Cl₂ | 0.5 | 99 |

| 2 | 4-Methylphenyl | I₂ | CH₂Cl₂ | 0.5 | 99 |

| 3 | 4-Methoxyphenyl | I₂ | CH₂Cl₂ | 0.5 | 99 |

| 4 | 1-Hexenyl | I₂ | CH₂Cl₂ | 0.5 | 99 |

| 5 | n-Butyl | I₂ | CH₂Cl₂ | 0.5 | 99 |

| 6 | Cyclohexyl | I₂ | CH₂Cl₂ | 0.5 | 99 |

####### 2.1.1.1.2. Mechanistic Aspects of Electrophilic S-Arylation

The mechanism of the iodine-promoted cyclization is believed to proceed via an electrophilic addition-cyclization pathway. The proposed mechanism begins with the attack of the alkyne's π-bond on the electrophilic iodine species (I⁺), which can be generated from I₂ or other iodine sources. nih.gov This attack forms a cyclic iodonium ion intermediate or a vinyl cation.

Subsequently, the tethered sulfur atom acts as an intramolecular nucleophile, attacking the electron-deficient carbon of the activated alkyne. nih.govorganic-chemistry.org This step results in a 5-endo-dig cyclization, forming the five-membered thiophene ring and leading to a sulfonium cation intermediate. The final step involves the loss of a methyl group from the sulfur atom, typically through an Sₙ2 displacement by a nucleophile present in the reaction mixture (such as an iodide ion), to yield the neutral 2,3-disubstituted benzothiophene product. nih.gov

Transition metal catalysis offers a convergent and flexible approach to the benzothiophene core, allowing for the rapid assembly of complex derivatives from simple, readily available starting materials.

####### 2.1.1.2.1. Palladium-Catalyzed Annulation Methods

Palladium-catalyzed annulation represents a powerful strategy for the synthesis of 2,3-disubstituted benzothiophenes. This approach is analogous to the well-known Larock indole synthesis. acs.orgresearchgate.net In this method, an aryl sulfide is coupled with an alkyne in the presence of a palladium catalyst to construct the benzothiophene ring in a single step. acs.org This convergent approach exhibits good functional group tolerance and provides rapid access to a diverse array of derivatives. acs.orgresearchgate.net

Initial attempts using thiophenol as the substrate gave low yields; however, employing aryl methyl sulfides or aryl phenyl sulfides dramatically increased the reaction efficiency. acs.org The reaction typically utilizes a palladium(II) precatalyst, such as Pd(OAc)₂, with a suitable ligand and a base. Another related palladium-catalyzed method involves the oxidative cyclization and alkoxycarbonylation of 2-(methylthio)phenylacetylenes to produce benzothiophene-3-carboxylic esters. nih.govacs.org This process is catalyzed by a simple PdI₂/KI system and uses carbon monoxide and an alcohol to introduce the ester functionality at the C3 position. nih.govacs.org

Table 2: Palladium-Catalyzed Annulation of Aryl Sulfides with Alkynes acs.org

| Entry | Aryl Sulfide | Alkyne | Catalyst / Ligand | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Phenyl methyl sulfide | Diphenylacetylene | Pd(OAc)₂ / PPh₃ | K₂CO₃ | DMA | 75 |

| 2 | Phenyl methyl sulfide | 1-Phenyl-1-propyne | Pd(OAc)₂ / PPh₃ | K₂CO₃ | DMA | 79 |

| 3 | 4-Tolyl methyl sulfide | Diphenylacetylene | Pd(OAc)₂ / PPh₃ | K₂CO₃ | DMA | 72 |

| 4 | 4-Methoxyphenyl methyl sulfide | Diphenylacetylene | Pd(OAc)₂ / PPh₃ | K₂CO₃ | DMA | 68 |

| 5 | Phenyl methyl sulfide | 1,2-bis(4-methoxyphenyl)acetylene | Pd(OAc)₂ / PPh₃ | K₂CO₃ | DMA | 69 |

Intramolecular Cyclization Approaches

Metal-Catalyzed Heterocyclization Reactions

Copper-Catalyzed Cyclizations

Copper-catalyzed reactions have emerged as a powerful tool for the synthesis of benzothiophenes, offering efficient and versatile pathways. nih.gov One notable approach involves the domino synthesis of multi-substituted benzo[b]thiophenes through a radical cyclization of 2-iodophenyl ketones, utilizing xanthate as a sulfur surrogate. elsevierpure.comntu.edu.sg This method is advantageous as it allows for the formation of complex structures in a single operation. ntu.edu.sg Another copper-catalyzed strategy involves the reaction of (2-iodobenzyl)triphenylphosphonium bromide with thiocarboxylic acids. In the presence of copper(I) iodide (CuI) and 1,10-phenanthroline, this reaction proceeds via a sequential Ullmann-type C-S bond coupling and a subsequent Wittig reaction to yield various benzothiophene derivatives. nih.gov

Furthermore, copper-catalyzed cascade cyclizations of 1,7-enynes with metal sulfides have been developed for the synthesis of thieno[3,4-c]quinolin-4(5H)-ones, showcasing the utility of copper catalysis in constructing fused benzothiophene systems. A direct and efficient synthesis of benzo[b]thiophene-fused imidazopyridines has been achieved through a tandem cross-coupling reaction of 2-(2-bromophenyl)imidazo[1,2-a]pyridines with potassium sulfide (K₂S) as the sulfur source, where copper catalysis facilitates the formation of two C-S bonds via C-H and C-X bond cleavage.

| Catalyst | Reactants | Sulfur Source | Key Features | Ref. |

| Cu(I) | 2-Iodophenyl ketones | Xanthate | Domino reaction, radical cyclization. | elsevierpure.comntu.edu.sg |

| CuI / 1,10-phenanthroline | (2-Iodobenzyl)triphenylphosphonium bromide | Thiocarboxylic acids | Sequential Ullmann C-S coupling and Wittig reaction. | nih.gov |

| Cu(II) | o-Alkynylphenyl isothiocyanates and phosphites | Isothiocyanate | Tandem cyclization for phosphorylated heterocycles. | |

| Cu(I) | 2-(2-Bromophenyl)imidazo[1,2-a]pyridines | K₂S | Tandem cross-coupling, C-H and C-X bond cleavage. |

Gold-Catalyzed Approaches

Gold catalysis has provided elegant and atom-economical routes to substituted benzothiophenes. A prominent gold-catalyzed method involves the carbothiolation of alkynes, leading to 2,3-disubstituted benzothiophenes. Another efficient approach is the gold(I)-NHC (N-heterocyclic carbene) catalyzed cyclization of 2-alkynyl thioanisoles. This methodology is applicable to a wide array of substrates with varied electronic and steric properties.

Research has also demonstrated the gold(I)-catalyzed domino reaction of propargylated (o-alkynyl phenyl) sulfides, which proceeds through a 5-endo-dig cyclization with C-S bond formation, followed by a-sigmatropic Claisen rearrangement to yield 3-allenyl or 3-indenyl benzothiophenes. Furthermore, a gold-catalyzed reaction of alkynes with benzothiophene S-oxides offers a regioselective pathway to C3-alkylated benzothiophenes.

| Catalyst | Substrate | Key Transformation | Product Type | Ref. |

| Gold(I)-NHC | 2-Alkynyl thioanisoles | Intramolecular cyclization | 2-Substituted benzothiophenes | |

| Gold(I) | Propargylated (o-alkynyl phenyl) sulfides | Domino reaction, 5-endo-dig cyclization,-sigmatropic rearrangement | 3-Allenyl or 3-indenyl benzothiophenes | |

| [DTBPAu(PhCN)]SbF₆ | Alkynes and benzothiophene S-oxides | Intermolecular oxyarylation | C3-Alkylated benzothiophenes |

Iridium-Catalyzed Transformations

Iridium catalysis offers a green and efficient alternative for the synthesis of benzothiophenes. A notable iridium-catalyzed hydrogen transfer reaction, in the presence of p-benzoquinone as a co-oxidant, enables the synthesis of various substituted benzothiophenes from substituted benzylic alcohols. This method avoids the use of heavy metal oxidants and demonstrates good functional group tolerance. The reaction proceeds through an efficient oxidation and cyclization cascade.

| Catalyst | Substrate | Co-oxidant | Key Features | Ref. |

| [IrCp*Cl₂]₂ | Substituted benzylic alcohols | p-Benzoquinone | Hydrogen transfer, green alternative to traditional oxidation. |

Cobalt-Catalyzed Migratory Arylzincation

A versatile and powerful method for the synthesis of functionalized benzothiophenes involves a combination of cobalt-catalyzed migratory arylzincation and copper-mediated/catalyzed chalcogenative cyclization. elsevierpure.comntu.edu.sg This multicomponent approach utilizes arylzinc reagents, alkynes, and elemental sulfur to construct the benzothiophene core. elsevierpure.comntu.edu.sg This strategy is particularly useful for preparing benzothiophenes with diverse functionalities on the benzene ring, which can be challenging to access through conventional methods. elsevierpure.com The cobalt-catalyzed arylzincation of alkynes generates an ortho-alkenylarylzinc species, which then undergoes a copper-mediated cyclization with sulfur.

| Catalyst System | Reactants | Key Steps | Advantages | Ref. |

| Cobalt(II) bromide / Copper catalyst | Arylzinc reagents, Alkynes, Elemental sulfur | Migratory arylzincation, Chalcogenative cyclization | Multicomponent reaction, access to diversely functionalized benzothiophenes. | elsevierpure.comntu.edu.sg |

Radical-Promoted Cyclization Processes

Radical-promoted cyclizations provide a robust platform for the synthesis of benzothiophenes under mild conditions. A visible-light-promoted intermolecular radical cyclization of disulfides and alkynes has been developed, which proceeds in the absence of transition-metal catalysts and uses oxygen as the sole oxidant. This method is highly practical and can even be promoted by sunlight. The reaction is initiated by the homolytic cleavage of the disulfide bond to generate a phenylthiyl radical, which then adds to the alkyne to initiate the cyclization cascade.

Another approach involves a radical-promoted substitutive heterocyclodehydration of 1-(2-mercaptophenyl)-2-yn-1-ols in the presence of a radical initiator like AIBN, leading to 2-alkoxymethylbenzothiophenes. Additionally, a photocatalytic radical annulation of o-methylthio-arenediazonium salts with alkynes, initiated by green light irradiation of eosin Y, offers a regioselective synthesis of substituted benzothiophenes.

| Promotion Method | Reactants | Key Features | Ref. |

| Visible light / Sunlight | Disulfides and alkynes | Transition-metal-free, oxygen as oxidant. | |

| Radical initiator (AIBN) | 1-(2-Mercaptophenyl)-2-yn-1-ols | Substitutive heterocyclodehydration. | |

| Visible light photocatalysis (eosin Y) | o-Methylthio-arenediazonium salts and alkynes | Mild conditions, regioselective. |

Aryne Reaction Intermediates in Benzothiophene Formation

The use of aryne intermediates has enabled the development of novel one-step syntheses of multisubstituted benzothiophenes. A significant advancement in this area is the reaction of arynes, generated from o-silylaryl triflates, with alkynyl sulfides. This intermolecular reaction proceeds in a single step and exhibits good functional group tolerance, allowing for the synthesis of a wide range of 3-substituted benzothiophenes. The reaction is believed to proceed through the nucleophilic attack of the sulfur atom of the alkynyl sulfide onto the aryne, followed by an intramolecular cyclization. This methodology has been successfully applied to the synthesis of diverse benzothiophene derivatives, including complex polycyclic structures.

| Aryne Precursor | Reactant | Key Features | Ref. |

| o-Silylaryl triflates | Alkynyl sulfides | One-step intermolecular reaction, good functional group tolerance. |

Base-Mediated Condensation and C-S Bond Formation

Base-mediated condensation reactions followed by intramolecular C-S bond formation represent a classical yet effective strategy for constructing the benzothiophene ring system. A notable example is the tandem base-mediated condensation of o-iodoarylacetonitriles, acetates, or ketones with (hetero)aryldithioesters. This reaction provides a pathway to diversely substituted benzothiophenes and heterofused thiophenes in excellent yields. The process involves the formation of a thioenolate intermediate which then undergoes an intramolecular cyclization to form the C-S bond.

Strategic Introduction of the Methyl Group at Position 3

The introduction of a methyl group at the C3 position of the benzothiophene ring can be accomplished through two primary strategies: the use of building blocks that already contain the methyl group prior to the cyclization reaction, or the methylation of a pre-formed benzothiophene ring.

Synthesizing the benzothiophene ring from precursors already containing the C3-methyl group is a common and effective strategy. One established method involves the electrophilic cyclization of o-alkynyl thioanisoles. nih.gov In this approach, a starting material such as an o-alkynyl thioanisole bearing a methyl group on the alkyne terminus can be cyclized to form the 3-methyl-1-benzothiophene core. Various electrophiles can be employed to initiate the cyclization. nih.gov

Another versatile approach utilizes arylketene dithioacetal monooxides as precursors. These substrates can undergo cyclization under Pummerer-like conditions to yield 3-substituted benzothiophenes. rsc.org By selecting a precursor with the appropriate methyl-substituted ketene dithioacetal moiety, the C3-methyl group can be incorporated from the outset.

A further method involves the palladium-catalyzed intramolecular C-H activation of thioenols. The synthesis of 2,3-diarylbenzothiophenes has been achieved through the intramolecular aryl–S cyclization of thioenol precursors, suggesting that appropriately substituted thioenols could serve as building blocks for 3-methylated analogs. rsc.org

| Precursor Type | Cyclization Method | Key Features |

| o-Alkynyl thioanisoles | Electrophilic cyclization | Utilizes various electrophiles (e.g., I₂, ICl, NBS) for cyclization. nih.gov |

| Arylketene dithioacetal monooxides | Pummerer-like conditions | Forms the benzothiophene ring with concomitant C3 substitution. rsc.org |

| Thioenols | Palladium-catalyzed C-H activation | Involves intramolecular aryl-S bond formation. rsc.org |

Introducing a methyl group at the C3 position after the benzothiophene ring has been formed presents a different set of challenges, primarily concerning regioselectivity. Functionalization at the C2 position of benzothiophenes is often more facile due to the higher acidity of the C2-proton. nih.gov However, recent methodologies have been developed to achieve selective C3-alkylation.

One innovative, metal-free approach utilizes benzothiophene S-oxides as precursors. nih.gov This method employs an interrupted Pummerer reaction. The benzothiophene is first oxidized to the corresponding S-oxide. Activation of the S-O bond, for instance with trifluoroacetic anhydride (TFAA), facilitates a reaction with an alkylating agent. This strategy has been successfully used for C3-allylation and C3-propargylation and could be adapted for methylation. nih.gov The reaction proceeds through a charge-accelerated nih.govnih.gov-sigmatropic rearrangement, which ensures high regioselectivity for the C3 position. nih.gov

This umpolung strategy effectively reverses the normal reactivity of the benzothiophene ring, allowing for the coupling of two inherently nucleophilic sites and delivering C3-alkylated products under mild conditions. nih.gov

| Method | Precursor | Key Reagents | Mechanism | Regioselectivity |

| Interrupted Pummerer Reaction | Benzothiophene S-oxide | TFAA, Silane Coupling Partner | nih.govnih.gov-sigmatropic rearrangement | Complete C3 selectivity nih.gov |

Regioselective Halogenation for 5-Iodo Substitution

With the 3-methyl-1-benzothiophene core in hand, the next critical step is the regioselective introduction of an iodine atom at the C5 position.

Direct iodination of benzothiophene systems can be achieved using electrophilic iodinating agents. A common method for the synthesis of 3-iodobenzothiophenes involves the iodocyclization of 1,2-bis(2-methylthiophenyl)ethynes using a combination of molecular iodine (I₂) and (diacetoxyiodo)benzene (PhI(OAc)₂). researchgate.net While this specific example leads to a 3-iodo derivative, direct electrophilic halogenation of the benzothiophene ring typically occurs at the more electron-rich positions. For 3-methyl-1-benzothiophene, electrophilic attack is generally favored at the C2 position. However, under specific conditions or with the use of directing groups, substitution at other positions, including C5, can be achieved.

Iodine-mediated sulfuration reactions have also been explored for the synthesis of benzothieno[3,2-b] researchgate.netbenzothiophene derivatives, highlighting the role of iodine in facilitating C-S bond formation and functionalization of the benzothiophene system. researchgate.net

A more controlled method for achieving specific regioselectivity is through sequential halogenation. This can involve an initial ortho-lithiation followed by halogenation. For instance, N,N-diethyl O-3-halophenylcarbamates can be used as starting materials to develop 3-halo-7-oxygen-functionalized benzo[b]thiophenes through a combination of ortho-lithiation and electrophilic cyclization. researchgate.net A similar strategy could be envisioned where a directing group on the benzene ring of 3-methyl-1-benzothiophene directs lithiation to the C5 position, followed by quenching with an iodine source.

Another sequential approach is palladium-catalyzed C-H activation/C-H halogenation. While often challenging to control regioselectivity, the use of specific directing groups can enable functionalization at otherwise difficult-to-access positions of the benzothiophene ring.

For example, a different isomer of iodobenzothiophene, such as 2-iodo- or 3-iodo-1-benzothiophene, could be synthesized and then subjected to halogen dance conditions to promote migration of the iodine atom to a thermodynamically more stable position, potentially including the C5 position. researchgate.netresearchgate.net The reaction is typically mediated by strong bases like lithium amides (e.g., lithium 2,2,6,6-tetramethylpiperidide) at low temperatures. researchgate.net The precise outcome of the reaction can be influenced by the specific base, solvent, and reaction temperature. The halogen dance reaction therefore offers a potential, albeit complex, route to this compound from other, more easily accessible iodo-isomers. researchgate.netresearchgate.net

| Reaction | Description | Conditions | Application |

| Halogen Dance Reaction | Base-catalyzed intramolecular migration of a halogen atom. rsc.orgclockss.org | Strong base (e.g., lithium amides) at low temperature. researchgate.net | Isomerization of iodobenzothiophenes to access less accessible isomers. researchgate.netresearchgate.net |

Structure

3D Structure

Properties

Molecular Formula |

C9H7IS |

|---|---|

Molecular Weight |

274.12 g/mol |

IUPAC Name |

5-iodo-3-methyl-1-benzothiophene |

InChI |

InChI=1S/C9H7IS/c1-6-5-11-9-3-2-7(10)4-8(6)9/h2-5H,1H3 |

InChI Key |

YHBKCQAUNHFLPF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CSC2=C1C=C(C=C2)I |

Origin of Product |

United States |

Reactivity and Advanced Functionalization of 5 Iodo 3 Methyl 1 Benzothiophene

Transformations Involving the C-I Bond at Position 5

The C-I bond at the 5-position of the 3-methyl-1-benzothiophene core is the focal point for a multitude of synthetic transformations. The inherent reactivity of this bond, characterized by its susceptibility to oxidative addition to transition metals, makes it an excellent handle for the construction of new carbon-carbon and carbon-heteroatom bonds.

Transition-Metal-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the functionalization of aryl halides. In the context of 5-iodo-3-methyl-1-benzothiophene (B6267618), these reactions provide a reliable and efficient means to introduce a wide range of substituents, thereby generating a library of novel benzothiophene (B83047) derivatives.

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds. This reaction is renowned for its mild conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives. organic-chemistry.orgrsc.orgresearchgate.net The general mechanism involves the oxidative addition of the aryl iodide to a palladium(0) catalyst, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. rsc.org

While specific studies detailing the Suzuki-Miyaura coupling of this compound are not extensively documented in publicly available literature, the reaction is a standard and highly predictable transformation for aryl iodides. Based on established protocols for similar substrates, such as other iodo-thiophenes and iodo-benzofurans, a variety of aryl and heteroaryl groups can be readily introduced at the 5-position. scielo.brnih.govd-nb.info

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Iodides

| Catalyst | Ligand | Base | Solvent | Temperature (°C) |

| Pd(OAc)₂ | PPh₃ | K₃PO₄ | Toluene | 90 |

| Pd(PPh₃)₄ | - | K₂CO₃ | DMF/H₂O | 100 |

| Pd₂(dba)₃ | SPhos | K₃PO₄ | Toluene/H₂O | 100 |

This table represents typical conditions for Suzuki-Miyaura reactions and serves as a general guideline. Specific conditions for this compound may vary.

The Sonogashira coupling provides a powerful method for the formation of carbon-carbon bonds between aryl or vinyl halides and terminal alkynes, leading to the synthesis of substituted alkynes. organic-chemistry.orggold-chemistry.org The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.orggold-chemistry.orgscribd.com The mechanism involves the formation of a copper acetylide, which then undergoes transmetalation with a palladium(II) intermediate, followed by reductive elimination. rsc.org

The Sonogashira coupling is a highly efficient method for the alkynylation of aryl iodides, and it is expected to proceed smoothly with this compound to introduce a variety of alkyne functionalities. These resulting alkynylated benzothiophenes can serve as versatile intermediates for further transformations.

Table 2: General Conditions for Sonogashira Coupling of Aryl Iodides

| Catalyst | Co-catalyst | Base | Solvent | Temperature (°C) |

| Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | Room Temp. to 65 |

| Pd(OAc)₂ | CuI | i-Pr₂NH | DMF | Room Temp. to 80 |

| Pd/C | CuI | K₂CO₃ | Acetonitrile | 80 |

This table represents typical conditions for Sonogashira reactions and serves as a general guideline. Specific conditions for this compound may vary.

The Stille coupling reaction is a versatile method for carbon-carbon bond formation that involves the reaction of an organostannane with an organic halide or triflate, catalyzed by a palladium complex. gold-chemistry.orgwikipedia.org A key advantage of the Stille reaction is the stability and tolerance of organostannane reagents to a wide variety of functional groups. wikipedia.org The catalytic cycle is similar to other cross-coupling reactions, involving oxidative addition, transmetalation, and reductive elimination. gold-chemistry.orgwikipedia.org

The reaction of this compound with various organostannanes, such as tributyl(aryl)tin or tributyl(vinyl)tin, under Stille conditions would provide access to a broad range of 5-aryl and 5-vinyl-3-methyl-1-benzothiophenes. The choice of catalyst, ligand, and reaction conditions can be tailored to optimize the yield and selectivity of the desired product. researchgate.net

Table 3: Common Catalytic Systems for Stille Coupling

| Catalyst | Ligand | Additive | Solvent | Temperature (°C) |

| Pd(PPh₃)₄ | - | - | Toluene | 80-110 |

| Pd₂(dba)₃ | P(o-tol)₃ | - | DMF | 80-100 |

| PdCl₂(PPh₃)₂ | - | CuI | NMP | Room Temp. to 100 |

This table represents typical conditions for Stille reactions and serves as a general guideline. The toxicity of organotin compounds is a significant consideration. Specific conditions for this compound may vary.

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides and amines. gold-chemistry.orgnih.gov This reaction has become a vital tool for the synthesis of anilines, N-aryl heterocycles, and other arylamine derivatives, which are prevalent in pharmaceuticals and functional materials. gold-chemistry.org The reaction typically employs a palladium catalyst with a specialized phosphine (B1218219) ligand and a base. nih.gov

The application of the Buchwald-Hartwig amination to this compound would allow for the introduction of a wide variety of primary and secondary amines at the 5-position. The choice of ligand is crucial for the success of the reaction and depends on the nature of the amine coupling partner. scribd.comnih.gov

Table 4: Representative Conditions for Buchwald-Hartwig Amination of Aryl Iodides

| Catalyst | Ligand | Base | Solvent | Temperature (°C) |

| Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 80-110 |

| Pd(OAc)₂ | BINAP | Cs₂CO₃ | Dioxane | 100 |

| [Pd(allyl)Cl]₂ | RuPhos | K₃PO₄ | t-BuOH | 80-100 |

This table represents typical conditions for Buchwald-Hartwig amination and serves as a general guideline. Specific conditions for this compound may vary.

Direct C-H arylation and alkenylation reactions have emerged as highly attractive and atom-economical methods for the formation of carbon-carbon bonds, as they avoid the pre-functionalization of one of the coupling partners. nih.govresearchgate.net In the context of this compound, these reactions could potentially be employed in two ways: either by direct arylation/alkenylation of the 3-methyl-1-benzothiophene core at the 5-position or by using this compound as the arylating/alkenylating agent in the coupling with a C-H bond of another substrate.

Table 5: General Conditions for Palladium-Catalyzed C-H Arylation

| Catalyst | Ligand | Additive/Oxidant | Solvent | Temperature (°C) |

| Pd(OAc)₂ | PCy₃·HBF₄ | K₂CO₃ | Toluene | 110-130 |

| PdCl₂(dppf) | - | Ag₂CO₃ | Dioxane | 120 |

| Pd(OAc)₂ | - | AgOAc | Acetic Acid | 100-140 |

This table represents typical conditions for C-H arylation reactions and serves as a general guideline. The regioselectivity of C-H activation can be a challenge. Specific conditions for reactions involving 3-methyl-1-benzothiophene may vary.

Nucleophilic Substitutions at the Iodinated Position

The carbon-iodine bond at the 5-position of the benzothiophene ring is a prime site for nucleophilic substitution reactions, particularly those catalyzed by transition metals. While direct nucleophilic aromatic substitution (SNAr) is generally difficult on electron-rich aromatic systems without strong electron-withdrawing groups, the polarizable C-I bond is highly susceptible to oxidative addition to low-valent metal centers, such as palladium or copper, initiating cross-coupling cycles.

These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds at the C5 position. For instance, in reactions analogous to those seen with other aryl iodides, this compound can serve as a coupling partner in a variety of named reactions.

Table 1: Potential Nucleophilic Substitution and Cross-Coupling Reactions

| Reaction Name | Nucleophile/Reagent | Product Type |

|---|---|---|

| Suzuki Coupling | Aryl/vinyl boronic acid or ester | 5-Aryl/vinyl-3-methyl-1-benzothiophene |

| Sonogashira Coupling | Terminal alkyne | 5-Alkynyl-3-methyl-1-benzothiophene |

| Buchwald-Hartwig Amination | Amine (R₂NH) | 5-(Dialkylamino)-3-methyl-1-benzothiophene |

| Heck Coupling | Alkene | 5-Alkenyl-3-methyl-1-benzothiophene |

These transformations are fundamental in medicinal chemistry and materials science for building molecular complexity. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity.

Halogen-Metal Exchange Reactions and Subsequent Quenching

Halogen-metal exchange is a powerful and rapid reaction for converting aryl halides into organometallic reagents. wikipedia.org For this compound, the iodine atom readily undergoes exchange with strong bases, most commonly organolithium reagents like n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi), typically at low temperatures (-78 °C) to prevent side reactions. wikipedia.orgias.ac.in The exchange rate generally follows the trend I > Br > Cl, making iodo-substituted compounds like this one ideal substrates. wikipedia.org

This reaction generates a highly reactive 3-methyl-1-benzothiophen-5-yl-lithium intermediate. This potent nucleophile can then be "quenched" by reacting it with a wide variety of electrophiles to install new functional groups at the 5-position with high regioselectivity. ias.ac.in

Table 2: Examples of Electrophilic Quenching Following Halogen-Metal Exchange

| Electrophile | Reagent Example | Functional Group Introduced |

|---|---|---|

| Carbon dioxide | CO₂ (gas or dry ice) | Carboxylic acid (-COOH) |

| Aldehydes/Ketones | Acetone, Benzaldehyde | Secondary/Tertiary alcohol |

| Alkyl halides | Methyl iodide | Alkyl group (-CH₃) |

| Amides | Dimethylformamide (DMF) | Aldehyde (-CHO) |

This two-step sequence provides a reliable method for synthesizing a diverse library of 5-substituted 3-methyl-1-benzothiophenes, which may be difficult to access through other synthetic routes. The use of Grignard reagents, such as isopropylmagnesium chloride, can also facilitate this exchange, often with greater tolerance for other functional groups. wikipedia.orgnih.gov

Reactivity Influenced by the 3-Methyl Group

The methyl group at the C3 position is not merely a passive substituent; it actively influences the reactivity of the entire benzothiophene system through both electronic and steric effects.

Steric and Electronic Effects on Adjacent Positions

Electronically, the 3-methyl group is an electron-donating group (EDG) via hyperconjugation and induction. This increases the electron density of the thiophene (B33073) ring, making the benzothiophene nucleus more susceptible to electrophilic attack compared to the unsubstituted parent compound. This activating effect is most pronounced at the ortho (C2 and C4) and para (C6) positions. However, the C2 position is generally the most nucleophilic site in the benzothiophene ring system.

Sterically, the methyl group can hinder access to the adjacent C2 and C4 positions. This steric bulk can influence the regioselectivity of reactions, sometimes favoring functionalization at the less hindered C2 position over the C4 position, or directing incoming reagents away from the thiophene ring entirely.

Directed Functionalization Adjacent to the Methyl Group

While the methyl group itself is not a classical directing group, its presence is a key factor in modern C-H functionalization strategies. For instance, lithiation of 3-methyl-1-benzothiophene with a strong base like n-BuLi preferentially occurs at the C2 position due to the acidity of the C2-proton, which is enhanced by the adjacent sulfur atom. The resulting 2-lithio species can then react with various electrophiles.

Furthermore, some advanced synthetic methods can achieve functionalization at the C3 position by using the sulfur atom as a directing element. In one innovative approach, benzothiophene S-oxides are used as precursors. le.ac.ukresearchgate.netnih.gov An interrupted Pummerer reaction mechanism allows for the site-selective delivery of coupling partners to the C3 position, providing C3-arylated and -alkylated benzothiophenes with complete regioselectivity under mild, metal-free conditions. le.ac.ukresearchgate.netnih.gov This strategy circumvents the regioselectivity issues that often favor C2 functionalization in traditional electrophilic substitutions. nih.gov

C-H Functionalization of Benzothiophene Ring System

Directly converting C-H bonds into new C-C or C-heteroatom bonds is a highly atom-economical and efficient strategy in modern organic synthesis. mdpi.com The benzothiophene ring in this compound possesses several C-H bonds that can be targeted for such transformations.

Regioselective C-H Activation for Further Derivatization

Achieving regioselectivity in the C-H functionalization of substituted benzothiophenes is a significant challenge, as multiple non-equivalent C-H bonds are present. The outcome of these reactions is governed by the inherent reactivity of the positions on the ring and the directing influence of the existing substituents (iodo and methyl groups).

Transition metal-catalyzed C-H activation is a prominent method for achieving regioselective functionalization. rsc.org For the benzothiophene core, the C2 and C7 positions are often favored sites for direct arylation. The selection of the catalyst (e.g., Palladium, Rhodium, Silver) and any directing groups attached to the substrate can steer the reaction to a specific C-H bond. nih.govacs.orgrsc.org For example, palladium-catalyzed direct arylation reactions often show a preference for the C2 position. However, functionalization of the benzene (B151609) portion of the molecule (positions C4, C6, C7) is also possible. The presence of the 5-iodo and 3-methyl groups will electronically and sterically influence this selectivity. The electron-donating methyl group activates the C2 and C4 positions, while the bulky iodine atom at C5 may sterically hinder reaction at the adjacent C4 and C6 positions, potentially favoring functionalization at C2 or C7.

Recent methodologies have demonstrated that even challenging C3-functionalization can be achieved with high regioselectivity by avoiding traditional electrophilic substitution pathways and instead employing novel strategies like the use of benzothiophene S-oxides. researchgate.netnih.gov

Mechanistic Investigations of C-H Functionalization

While specific mechanistic studies on the C-H functionalization of this compound are not extensively documented in the literature, the reactivity of this molecule can be inferred from the well-established principles of C-H activation on related benzothiophene and other heterocyclic systems. The presence of both an electron-donating methyl group at the C3 position and an electron-withdrawing iodo group at the C5 position introduces a nuanced electronic profile that influences the regioselectivity and feasibility of C-H functionalization reactions.

The most probable sites for C-H activation on the this compound core are the C2, C4, C6, and C7 positions. The methyl group at C3 is also a potential site for C(sp³)–H activation. Transition-metal-catalyzed processes, particularly those employing palladium or rhodium, are the most likely avenues for achieving selective C-H functionalization.

A plausible mechanistic pathway for a palladium-catalyzed C-H arylation at the C2 position, a common site for functionalization in benzothiophenes, would likely proceed through a concerted metalation-deprotonation (CMD) mechanism. In this pathway, the palladium catalyst, often in a high oxidation state, would coordinate to the benzothiophene. A base would then assist in the deprotonation of the C2-H bond, leading to the formation of a palladacycle intermediate. Subsequent reductive elimination following coupling with an aryl partner would yield the C2-arylated product and regenerate the active palladium catalyst. The presence of the iodo group at C5 could potentially influence the rate and selectivity of this process through electronic effects.

Alternatively, rhodium-catalyzed C-H activation often proceeds via an oxidative addition mechanism. A Rh(I) or Rh(III) catalyst could oxidatively add into a C-H bond, forming a rhodium hydride intermediate. Subsequent steps would involve coordination of the coupling partner, migratory insertion, and reductive elimination to afford the functionalized product. The directing-group-assisted C-H activation is another powerful strategy, although it would require prior modification of the this compound scaffold to introduce a suitable directing group.

Table 1: Plausible Mechanistic Pathways for C-H Functionalization of this compound

| Catalyst System | Proposed Mechanism | Key Intermediates | Regioselectivity |

| Pd(OAc)₂ / Base | Concerted Metalation-Deprotonation (CMD) | Palladacycle | Likely C2 position |

| [RhCp*Cl₂]₂ / AgSbF₆ | Oxidative Addition / Reductive Elimination | Rhodium hydride | Dependent on directing group/sterics |

It is important to note that these are proposed mechanisms based on the reactivity of analogous systems. Detailed experimental and computational studies would be necessary to definitively elucidate the operative pathways for the C-H functionalization of this compound.

Derivatization Strategies for Complex Molecular Architectures

The iodo-substituent at the C5 position of this compound serves as a versatile handle for a variety of cross-coupling reactions, providing a gateway to the synthesis of complex molecular architectures. This, combined with the potential for C-H functionalization, makes this compound a valuable building block.

Formation of Fused Heterocyclic Systems

The construction of fused heterocyclic systems containing the benzothiophene moiety is a significant area of research due to the interesting photophysical and electronic properties of such compounds. Starting from this compound, several strategies can be envisioned for the synthesis of fused systems.

One approach involves a sequence of C-H functionalization followed by an intramolecular cyclization. For instance, a palladium-catalyzed C-H olefination at the C4 or C6 position with a suitable alkene bearing a reactive functional group could be followed by an intramolecular cyclization to form a new heterocyclic ring fused to the benzothiophene core.

Alternatively, the iodo group at C5 can be exploited in transition-metal-catalyzed annulation reactions. For example, a palladium-catalyzed reaction with a di-substituted alkyne could lead to the formation of a fused aromatic ring. The regioselectivity of such annulations would be a critical aspect to control.

Furthermore, intramolecular C-H/C-H biaryl coupling reactions represent a powerful method for constructing fused systems. mdpi.com For instance, if a suitable aryl or heteroaryl group is introduced at a position adjacent to a C-H bond on the benzothiophene ring, a palladium-catalyzed oxidative coupling could forge a new carbon-carbon bond, leading to a fused polycyclic system. mdpi.com

Table 2: Proposed Strategies for the Synthesis of Fused Heterocyclic Systems from this compound

| Strategy | Key Reaction | Reagents and Conditions (Proposed) | Resulting Fused System |

| C-H Functionalization/Cyclization | Pd-catalyzed C-H olefination | Pd(OAc)₂, Ligand, Base, Alkene with functional group | Thieno[2,3-f]indole or similar |

| Annulation Reaction | Pd-catalyzed alkyne annulation | Pd(0) catalyst, Ligand, Base, Disubstituted alkyne | Naphtho[2,1-b]thiophene derivative |

| Intramolecular C-H/C-H Coupling | Pd-catalyzed oxidative coupling | Pd(TFA)₂, AgOAc, PivOH | Dibenzo[b,d]thiophene derivative |

Construction of Polyaromatic Hydrocarbons Incorporating Benzothiophene

The incorporation of a benzothiophene unit into a larger polyaromatic hydrocarbon (PAH) framework can significantly influence the electronic and optical properties of the resulting material. The this compound molecule is a valuable precursor for such syntheses, primarily through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura or Stille coupling.

In a typical Suzuki-Miyaura coupling, the iodo group at C5 can be reacted with an arylboronic acid or ester in the presence of a palladium catalyst and a base to form a new carbon-carbon bond. By choosing a bifunctional arylboronic acid or by performing sequential couplings, extended polyaromatic systems can be constructed. For instance, coupling with a naphthaleneboronic acid would yield a phenyl-naphthalene derivative containing a benzothiophene unit.

Similarly, Stille coupling reactions, which utilize organostannanes as coupling partners, can be employed. The reaction of this compound with an arylstannane under palladium catalysis would also result in the formation of a biaryl system.

Furthermore, palladium-catalyzed [3+3] annulation methods have been reported for the synthesis of PAHs from smaller aromatic fragments. rsc.org It is conceivable that this compound, after conversion to a suitable derivative like a boronic ester, could participate in such annulation reactions to build complex, multi-ring aromatic structures.

Table 3: Proposed Methods for the Construction of Polyaromatic Hydrocarbons from this compound

| Method | Key Reaction | Coupling Partner (Example) | Resulting PAH Structure (Example) |

| Suzuki-Miyaura Coupling | Pd-catalyzed C-C bond formation | Naphthalene-2-boronic acid | 5-(Naphthalen-2-yl)-3-methyl-1-benzothiophene |

| Stille Coupling | Pd-catalyzed C-C bond formation | Tributyl(pyren-1-yl)stannane | 3-Methyl-5-(pyren-1-yl)-1-benzothiophene |

| [3+3] Annulation | Pd-catalyzed annulation | Dibenzo[b,d]furan-4,6-diboronic acid | Extended fused polyaromatic system |

Spectroscopic and Advanced Structural Characterization of 5 Iodo 3 Methyl 1 Benzothiophene Derivatives

High-Resolution Spectroscopic Techniques for Structural Elucidation

High-resolution spectroscopy is fundamental to confirming the molecular structure of 5-Iodo-3-methyl-1-benzothiophene (B6267618), distinguishing it from isomers and related substances.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. For this compound, ¹H and ¹³C NMR spectra provide initial structural confirmation.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl group (a singlet in the aliphatic region, ~2.5 ppm) and the aromatic protons on the benzene (B151609) ring. The protons at positions 2, 4, 6, and 7 would appear in the aromatic region (~7.0-8.0 ppm), with their exact chemical shifts and coupling patterns determined by their electronic environment, influenced by the iodine and sulfur atoms.

¹³C NMR: The carbon spectrum would show nine distinct signals corresponding to each carbon atom in the molecule. The methyl carbon would appear at a high field (~15-20 ppm), while the aromatic and thiophene (B33073) ring carbons would resonate at a lower field (typically 120-145 ppm).

2D NMR: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to establish connectivity. COSY would reveal proton-proton coupling relationships within the aromatic ring, while HSQC would correlate each proton with its directly attached carbon atom. HMBC (Heteronuclear Multiple Bond Correlation) would further elucidate the structure by showing longer-range correlations, for instance, between the methyl protons and the C2 and C3 carbons of the thiophene ring.

Solid-State NMR could be employed to study the compound in its crystalline form, providing insights into polymorphism and the molecular arrangement in the solid state, though this is less common for molecules of this type unless specific solid-state properties are under investigation.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values based on general principles and data for analogous structures. Actual experimental values may vary.)

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| 2-H | ~7.3 | ~125 |

| 3-CH₃ | ~2.5 | ~15 |

| 4-H | ~7.8 | ~128 |

| 6-H | ~7.9 | ~135 |

| 7-H | ~7.2 | ~124 |

| C3 | - | ~138 |

| C3a | - | ~139 |

| C5 | - | ~92 |

| C6 | - | ~135 |

| C7 | - | ~124 |

| C7a | - | ~141 |

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. unipa.it For this compound (C₉H₇IS), the expected monoisotopic mass is 273.9313 Da. uni.lu Techniques like electrospray ionization (ESI) are often used. unipa.it

Fragmentation analysis, typically performed in tandem with mass spectrometry (MS/MS), reveals the structure of the molecule by breaking it into smaller, identifiable pieces. The major fragmentation pathways for this compound would likely involve:

Loss of the iodine atom: A primary fragmentation would be the cleavage of the C-I bond to give a [M-I]⁺ ion.

Loss of the methyl group: Ejection of a methyl radical (•CH₃) would result in a [M-CH₃]⁺ ion.

Ring cleavage: Fragmentation of the benzothiophene (B83047) ring system itself.

Predicted collision cross-section (CCS) values, which relate to the ion's shape and size in the gas phase, can further aid in identification. uni.lu

Table 2: Predicted Collision Cross Section (CCS) Data for this compound Adducts

| Adduct | m/z (mass-to-charge ratio) | Predicted CCS (Ų) |

| [M+H]⁺ | 274.93858 | 135.5 |

| [M+Na]⁺ | 296.92052 | 140.4 |

| [M-H]⁻ | 272.92402 | 134.3 |

| [M]⁺ | 273.93075 | 137.0 |

Data sourced from PubChemLite. uni.lu

Vibrational spectroscopy techniques, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, identify the functional groups and characterize the bonds within a molecule by measuring its vibrational frequencies. For this compound, the spectra would display characteristic peaks.

C-H vibrations: Aromatic C-H stretching bands would appear above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group would be just below 3000 cm⁻¹.

C=C vibrations: Aromatic ring stretching vibrations would be observed in the 1450-1600 cm⁻¹ region.

C-S vibrations: The carbon-sulfur bond in the thiophene ring gives rise to weaker absorptions, typically in the 600-800 cm⁻¹ range.

C-I vibrations: The carbon-iodine stretching vibration is found at low frequencies, typically in the far-infrared region around 500-600 cm⁻¹.

The use of FTIR is a standard characterization technique for benzothiophene derivatives. unipa.it

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

| Functional Group | Bond Type | Predicted Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretch | 3050 - 3150 |

| Aliphatic C-H | Stretch | 2850 - 2980 |

| Aromatic C=C | Stretch | 1450 - 1600 |

| C-S | Stretch | 600 - 800 |

| C-I | Stretch | 500 - 600 |

X-ray Crystallography for Solid-State Structure and Conformation Analysis

Furthermore, this analysis reveals how molecules pack together in the crystal lattice, identifying any intermolecular interactions such as C-H···π stacking that might influence the material's bulk properties. researchgate.net While benzothiophenes are widely studied using this method, a specific crystal structure for this compound is not currently available in open-access crystallographic databases. juniperpublishers.comresearchgate.net

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Atropisomeric Characterization

Chiroptical spectroscopy, particularly Circular Dichroism (CD), is used to study chiral molecules. It measures the differential absorption of left- and right-circularly polarized light. This technique is essential for characterizing enantiomers and atropisomers, which are stereoisomers that arise from hindered rotation about a single bond.

The molecular structure of this compound does not possess any chiral centers, nor does it have a chemical bond where rotation is sufficiently hindered to produce stable atropisomers. Therefore, the compound is achiral, and chiroptical spectroscopy techniques like Circular Dichroism are not applicable for its characterization.

Electronic Spectroscopy (e.g., UV-Vis, Fluorescence) for Photophysical Properties

Electronic spectroscopy examines how a molecule interacts with ultraviolet and visible light, providing information about its electronic structure and photophysical properties. researchgate.net

UV-Vis Spectroscopy: This technique measures the absorption of light as a function of wavelength. The benzothiophene core is a known chromophore that absorbs UV radiation. The absorption spectrum of this compound is expected to show characteristic bands in the UV region, likely between 250 and 350 nm. The positions and intensities of these bands are influenced by the iodo and methyl substituents.

Fluorescence Spectroscopy: This method measures the light emitted from a molecule after it has absorbed light. Many thiophene derivatives are known to be fluorescent. arkat-usa.org However, the presence of the heavy iodine atom in this compound could lead to significant quenching of fluorescence through the "heavy-atom effect," which promotes intersystem crossing to the triplet state over radiative decay from the singlet state. Experimental studies would be needed to determine if the compound exhibits any meaningful fluorescence or if phosphorescence becomes the dominant emission pathway. researchgate.netarkat-usa.org

Computational and Theoretical Investigations of 5 Iodo 3 Methyl 1 Benzothiophene

Quantum Chemical Calculations (DFT, TD-DFT)

Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are at the forefront of quantum chemical calculations, offering a balance between accuracy and computational cost. These methods are instrumental in exploring the electronic nature of 5-Iodo-3-methyl-1-benzothiophene (B6267618).

DFT calculations can illuminate the electronic landscape of this compound. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity. nih.gov

Another important aspect is the mapping of the Molecular Electrostatic Potential (MEP), which visualizes the charge distribution on the molecule's surface. The MEP helps in identifying electrophilic and nucleophilic sites, thereby predicting how the molecule will interact with other reagents. For instance, regions of negative potential (red/yellow) are susceptible to electrophilic attack, while positive potential areas (blue) are prone to nucleophilic attack.

Global reactivity descriptors, such as electronegativity (χ), chemical hardness (η), and global softness (S), can be calculated from the HOMO and LUMO energies. These descriptors provide a quantitative measure of the molecule's reactivity.

Table 1: Hypothetical Reactivity Descriptors for this compound Calculated using DFT

| Descriptor | Formula | Typical Value (eV) | Significance |

| HOMO Energy (EHOMO) | - | -5.8 | Electron-donating ability |

| LUMO Energy (ELUMO) | - | -1.2 | Electron-accepting ability |

| Energy Gap (ΔE) | ELUMO - EHOMO | 4.6 | Chemical reactivity/stability |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | 3.5 | Tendency to attract electrons |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | 2.3 | Resistance to change in electron configuration |

| Global Softness (S) | 1/(2η) | 0.217 | Measure of reactivity |

Note: The values in this table are illustrative and represent typical ranges for similar heterocyclic compounds.

Quantum chemical calculations are proficient in predicting various spectroscopic properties. Time-Dependent DFT (TD-DFT) is employed to simulate UV-Vis absorption spectra by calculating the electronic transition energies and oscillator strengths. This allows for the assignment of experimentally observed absorption bands to specific electronic transitions within the molecule.

Furthermore, DFT methods can predict vibrational frequencies (IR and Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts. epstem.net Theoretical IR spectra are often scaled by an appropriate factor to account for anharmonicity and other systematic errors, leading to a good correlation with experimental data. epstem.net Similarly, calculated NMR chemical shifts (¹H and ¹³C) can aid in the structural elucidation and assignment of experimental spectra. epstem.net

Table 2: Illustrative Comparison of Experimental and DFT-Calculated ¹³C NMR Chemical Shifts for a Benzothiophene (B83047) Derivative

| Carbon Atom | Experimental δ (ppm) | Calculated δ (ppm) |

| C2 | 128.5 | 129.1 |

| C3 | 135.2 | 136.0 |

| C3a | 139.8 | 140.5 |

| C4 | 122.1 | 122.9 |

| C5 | 92.0 | 92.5 |

| C6 | 125.4 | 126.1 |

| C7 | 123.8 | 124.5 |

| C7a | 140.2 | 140.9 |

| C-CH₃ | 14.7 | 15.2 |

Note: This table provides representative data to illustrate the typical accuracy of DFT-based NMR predictions.

DFT calculations are invaluable for investigating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface, researchers can identify reactants, products, intermediates, and, crucially, transition states. The energy barrier (activation energy) associated with a transition state determines the reaction rate.

For instance, in studying a potential cycloaddition reaction, DFT can help distinguish between a concerted or a stepwise mechanism by locating the respective transition states and comparing their activation energies. researchgate.netresearchgate.net This understanding is fundamental for controlling reaction outcomes and designing more efficient synthetic routes. The substitution pattern on the benzothiophene ring, including the iodo and methyl groups, would be expected to influence the regioselectivity and stereoselectivity of such reactions.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations are excellent for single molecules, Molecular Dynamics (MD) simulations provide insights into the behavior of molecules over time and in condensed phases. MD simulations can be used to explore the conformational landscape of flexible molecules and to study intermolecular interactions.

For this compound, which is largely planar, conformational analysis might focus on the orientation of the methyl group. However, the primary utility of MD for this system would be in understanding how molecules pack in a crystal lattice or interact in solution. The iodine atom is capable of forming halogen bonds, a type of non-covalent interaction that can significantly influence crystal packing and molecular recognition. MD simulations can model these interactions, as well as π-π stacking between the aromatic benzothiophene rings.

Quantitative Structure-Reactivity Relationships (QSRR)

Quantitative Structure-Reactivity Relationships (QSRR) aim to establish a mathematical correlation between the structural or physicochemical properties of a series of compounds and their chemical reactivity. For a class of compounds like substituted benzothiophenes, a QSRR model could be developed to predict the reactivity of new derivatives.

The process involves calculating a set of molecular descriptors (e.g., electronic, steric, and lipophilic parameters) for a training set of benzothiophenes with known reactivity data. Statistical methods are then used to build a model that relates these descriptors to reactivity. Such a model could then be used to predict the reactivity of this compound and other analogues, guiding the selection of candidates for synthesis.

Rational Design of New Benzothiophene-Based Molecules

The insights gained from the aforementioned computational methods can be integrated into the rational design of new molecules based on the this compound scaffold. nih.gov For example, if the goal is to develop a new material for organic solar cells, computational screening can be used to predict the electronic properties of various derivatives. rsc.org By systematically modifying the substituents on the benzothiophene core and calculating the resulting HOMO-LUMO levels, it is possible to identify candidates with optimal electronic properties for efficient charge separation and transport. rsc.org

Similarly, in medicinal chemistry, if this compound were a hit compound in a drug discovery program, computational methods could be used to design analogues with improved potency and selectivity. nih.govnih.gov Docking studies could predict the binding mode of the compound to a biological target, and DFT calculations could help in understanding the key interactions. nih.gov This knowledge would then guide the synthesis of new derivatives with enhanced therapeutic potential.

Applications in Advanced Materials Science and Engineering

Organic Electronics and Optoelectronics

The benzothiophene (B83047) moiety is a well-established component in materials designed for electronic and optoelectronic applications due to its excellent charge transport properties and stability. researchgate.net The 5-iodo-3-methyl derivative is primarily used as a starting material to synthesize the larger, functional molecules required for these devices.

The researchgate.netbenzothieno[3,2-b] researchgate.netbenzothiophene (BTBT) substructure is the basis for some of the highest-performing organic semiconductors in OFETs. nih.govresearchgate.net These materials are prized for their high charge carrier mobility and environmental stability. nih.gov 5-Iodo-3-methyl-1-benzothiophene (B6267618) serves as a critical precursor for creating substituted BTBT derivatives. The iodine atom provides a reactive site for palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille reactions, which are used to build the extended π-conjugated systems necessary for efficient charge transport. researchgate.netrsc.org By coupling this iodinated unit, chemists can synthesize complex BTBT molecules with tailored solubility and packing properties, which are crucial for high-performance, solution-processable OFETs. researchgate.net

Table 1: Performance of OFETs Based on BTBT Derivatives Synthesized from Iodinated Precursors This table showcases the performance of materials derived from precursors like this compound.

| Derivative Material | Deposition Method | Hole Mobility (cm²/V·s) | On/Off Ratio | Reference |

|---|---|---|---|---|

| 2,7-diphenyl-BTBT (DPh-BTBT) | Vapor Deposition | up to 2.0 | > 10⁶ | nih.gov |

| C8-BTBT | Spin-coating | 1.143 | - | rsc.org |

In the field of organic light-emitting diodes (OLEDs), tuning the electronic structure of the emitter molecule is key to controlling the color and efficiency of the device. researchgate.netbeilstein-journals.org Thiophene-based polymers and small molecules are known to be efficient light emitters. pkusz.edu.cn The this compound molecule is a valuable building block for synthesizing custom emissive materials. Through reactions at the iodine position, the benzothiophene core can be incorporated into larger "donor-π-acceptor" (D-π-A) structures. researchgate.netnih.gov In these systems, the electron-rich benzothiophene unit can act as the donor or part of the π-bridge, and its properties can be finely tuned by the groups attached via the coupling reaction. This synthetic flexibility allows for the creation of materials with specific emission wavelengths, high fluorescence quantum yields, and good charge-injection properties, which are all critical for advanced OLED applications. researchgate.netnih.gov

Organic solar cells (OSCs) rely on a bulk-heterojunction structure composed of electron-donating and electron-accepting materials. researchgate.net Conjugated polymers based on thiophene (B33073) and its derivatives are widely used as the donor component. co-ac.commdpi.com this compound can be used as a monomeric unit for the synthesis of these donor polymers. Polymerization, often achieved through cross-coupling methods at the iodo- position, allows for the creation of copolymers with alternating donor and acceptor units along the backbone. co-ac.com This approach helps to lower the bandgap of the material, enabling broader absorption of the solar spectrum, and to optimize the HOMO/LUMO energy levels for efficient charge separation at the donor-acceptor interface. researchgate.netco-ac.com The benzodithiophene (BDT) core, a larger cousin of benzothiophene, has been particularly successful in achieving high power conversion efficiencies. researchgate.net

Role as a Building Block in Supramolecular Chemistry

Supramolecular chemistry involves the design of complex, ordered structures held together by non-covalent interactions. The rigid shape and electronic properties of the benzothiophene core, combined with the specific interaction potential of the iodo-substituent, make this compound an interesting component for self-assembling systems.

The self-assembly of molecules into well-defined nanostructures is driven by a combination of forces, including hydrogen bonding and π-π stacking. Benzothiophene derivatives, particularly the BTBT core, are known to form strong π-π stacks, which is fundamental to their electronic properties. rsc.orgmdpi.com Furthermore, the iodine atom in this compound can participate in a highly directional, non-covalent interaction known as halogen bonding. nih.govethz.chfurman.edu In this interaction, the electropositive region on the iodine atom (the "σ-hole") acts as a Lewis acid, attracting electron-rich atoms (Lewis bases). ethz.chbeilstein-journals.org This specific and directional bonding can be used to guide the self-assembly of molecules into predictable 1D, 2D, or 3D architectures, offering a powerful tool for crystal engineering and the bottom-up fabrication of functional materials. ethz.chunica.it

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with highly ordered structures and tunable functionalities. researchgate.netrsc.org They are constructed from molecular building blocks (monomers) that are stitched together with strong covalent bonds. mdpi.com Thiophene-based monomers are of great interest for creating COFs with unique electronic properties or specific functions like catalysis and sensing. mdpi.commit.edu

This compound is a potential precursor for the synthesis of COF monomers. mit.edu The iodine atom can be chemically converted into other reactive groups, such as a boronic acid, which are necessary for the polymerization reactions that form the COF structure. mit.edu Once incorporated into the framework, the benzothiophene unit can contribute to the electronic properties of the material, while the methyl group can influence the pore size and environment. rsc.org Benzothiophene-based COFs have shown exceptional performance in capturing iodine vapor, a critical task in nuclear waste management, demonstrating the strong affinity between the framework and iodine molecules. researchgate.netnih.govbohrium.com

Table 2: Iodine Adsorption Performance of Benzothiophene-Based COFs This table highlights the capabilities of COFs built from benzothiophene-related precursors.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| researchgate.netbenzothieno[3,2-b] researchgate.netbenzothiophene (BTBT) |

| 2,7-diphenyl-BTBT (DPh-BTBT) |

| C8-BTBT |

| dialkyl-BTBTs (Cₙ-BTBTs) |

| benzodithiophene (BDT) |

| JUC-700 |

| JUC-701 |

| JLNU-312 |

Catalysis and Electrochemical Applications of this compound

The unique structural and electronic properties of benzothiophene derivatives, including this compound, have positioned them as compounds of interest in the fields of catalysis and electrochemistry. The presence of the sulfur heteroatom, the fused aromatic system, and the reactive C-I bond provides multiple avenues for their application in creating advanced materials with specific catalytic and electrochemical functions.

Benzothiophene Derivatives as Ligands in Catalytic Systems

Benzothiophene scaffolds are recognized for their potential to act as ligands in transition metal catalysis. numberanalytics.com Their ability to coordinate with metal centers through the sulfur atom or the π-system of the aromatic rings makes them versatile components in the design of novel catalytic systems. numberanalytics.com While direct studies focusing on this compound as a ligand are not extensively documented, the broader family of benzothiophene derivatives has been successfully employed in various catalytic reactions.

The application of benzothiophene derivatives often involves their role as precursors in the synthesis of more complex ligands or as the direct coordinating species. For instance, palladium-catalyzed reactions are a cornerstone of modern organic synthesis, and benzothiophene derivatives have been utilized in these systems. acs.orgacs.org The presence of an iodo-substituent, as in this compound, offers a reactive handle for cross-coupling reactions, allowing for its incorporation into larger, more complex ligand architectures.

A notable example of the catalytic application of benzothiophene derivatives is in nickel-catalyzed cross-coupling reactions. In a study on the C2-H arylation of benzothiophene, a heterogeneous catalyst consisting of a porous organic polymer with N-heterocyclic carbene-nickel (NiCl2@NHC-POP) sites was developed. rsc.org This system demonstrated high regioselectivity and good yields for the arylation of benzothiophene with various aryl iodides. rsc.org Although this compound was not the substrate in this particular study, the findings highlight the amenability of the benzothiophene core to participate in and be a target for advanced catalytic transformations.

Furthermore, enantioselective carbonylative coupling reactions, which are crucial for the synthesis of chiral molecules in the pharmaceutical and materials science sectors, have utilized benzothiophene derivatives. acs.orgacs.org A dual catalytic system employing photoredox and chiral nickel catalysts has been shown to be effective for the asymmetric carbonylative coupling of α-chloroalkylarenes and amines, with benzothiophene being a viable heterocyclic substrate. acs.orgacs.org This underscores the potential for appropriately functionalized benzothiophenes to serve as key building blocks in the synthesis of high-value, chiral materials.

| Catalyst System | Reaction Type | Substrate/Ligand | Key Findings |

| PdI2/KI | Heterocyclodehydration | 1-(2-mercaptophenyl)-2-yn-1-ols | Efficient synthesis of (E)-2-(1-alkenyl)benzothiophenes. acs.org |

| NiCl2@NHC-POP | C2-H Arylation | Benzothiophene | High regioselectivity and recyclability of the catalyst. rsc.org |

| Photoredox/Chiral Ni | Asymmetric Carbonylative Coupling | α-chloro alkyl heterocycles (e.g., benzothiophene) | Access to α-chiral amides with high enantioselectivity. acs.orgacs.org |

| PdI2/KI | Oxidative Cyclization/Alkoxycarbonylation | 2-(methylthio)phenylacetylenes | Direct synthesis of benzothiophene-3-carboxylic esters. acs.org |

Electrocatalytic Applications (e.g., in Fuel Cells)

The field of electrocatalysis is increasingly looking towards organic molecules as viable alternatives to traditional metal-based catalysts, particularly for applications in energy conversion and storage devices like fuel cells. Benzothiophene derivatives have emerged as promising candidates for the development of new organic anode catalysts. dergipark.org.tr Their inherent electronic properties and the ability to tailor their structure through substitution make them attractive for facilitating electrochemical reactions.

A study on the hydrazine (B178648) electrooxidation performance of benzothiophene-based organic compounds demonstrated their potential as anode catalysts in direct hydrazine fuel cells. dergipark.org.tr In this research, various 3-iodo-benzothiophene derivatives were synthesized and their electrocatalytic activity was evaluated using cyclic voltammetry (CV), chronoamperometry (CA), and electrochemical impedance spectroscopy (EIS). dergipark.org.tr The results indicated that the catalytic activity was influenced by the chemical structure of the benzothiophene derivatives. dergipark.org.tr

While this compound was not specifically tested, the study provides a strong proof-of-concept for the use of iodinated benzothiophenes in electrocatalytic applications. The general synthetic route involved a Sonogashira coupling followed by an electrophilic cyclization to yield the 3-iodo-benzothiophene core structure. dergipark.org.tr The electrochemical measurements revealed that these organic catalysts could effectively facilitate the oxidation of hydrazine, a key reaction in certain types of fuel cells. dergipark.org.tr

The stability and catalytic activity of the electrocatalysts were assessed through chronoamperometry, which showed that certain benzothiophene derivatives maintained high current densities over time, indicating good long-term stability. dergipark.org.tr These findings suggest that this compound, with its similar core structure, could also exhibit interesting electrocatalytic properties and warrants further investigation as a potential component in the design of next-generation organic electrocatalysts for fuel cells and other electrochemical devices.

Design of Functional Polymers and Macromolecules

The benzothiophene moiety is a valuable building block for the creation of functional polymers and macromolecules due to its rigid, planar structure and its electron-rich nature. numberanalytics.com These characteristics are highly desirable for applications in organic electronics, where the control of molecular packing and electronic communication between polymer chains is crucial for device performance. The incorporation of benzothiophene units into polymer backbones can lead to materials with interesting optical and electronic properties, suitable for use in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). numberanalytics.commdpi.com

The synthesis of benzothiophene-based polymers can be achieved through various polymerization techniques, with Stille and Suzuki cross-coupling reactions being common methods for creating conjugated polymers. rsc.org The presence of a halogen atom, such as the iodine in this compound, provides a convenient point for such polymerization reactions, allowing it to be incorporated as a monomeric unit.

Research into benzodithiophene (BDT)-based conjugated polymers has shown that the properties of the resulting materials are highly dependent on the molecular design of the repeating units. rsc.org For instance, the introduction of functional side chains, such as nucleobases, can direct the molecular assembly through hydrogen bonding, leading to enhanced organization and improved charge carrier mobility. rsc.org Similarly, the strategic placement of substituents on the benzothiophene ring, like the methyl group in this compound, can influence the solubility and processing of the resulting polymers, as well as their solid-state morphology.

While specific examples of polymers synthesized directly from this compound are not prevalent in the literature, the general principles of designing functional polymers based on benzothiophene are well-established. The combination of the benzothiophene core with other aromatic or heteroaromatic units allows for the fine-tuning of the polymer's electronic band gap, absorption spectrum, and charge transport properties. mdpi.com For example, donor-acceptor (D-A) copolymers incorporating benzothiophene or benzodithiophene as the donor unit have shown promise in achieving high power conversion efficiencies in organic solar cells. mdpi.com

The development of new synthetic methodologies, such as direct arylation polycondensation (DAP), has further expanded the toolbox for creating novel benzothiophene-based polymers. mdpi.com This method offers a more atom-economical route to conjugated polymers compared to traditional cross-coupling reactions. The versatility of the benzothiophene scaffold, combined with the continuous advancement in polymerization techniques, suggests that this compound holds potential as a valuable monomer for the next generation of functional organic materials.

| Polymer Type | Monomers | Polymerization Method | Key Properties/Applications |

| Benzo[1,2-b:4,5-b′]dithiophene-co-3-hexylthiophene | Nucleobase-functionalized BDT and 3-hexylthiophene | Stille Cross-Coupling | Enhanced molecular organization and higher hole mobilities. rsc.org |

| Benzodithiophene-co-isoindigo | BDT and isoindigo derivatives | Direct Arylation Polycondensation (DAP) | Low band-gap polymers with broad absorption spectra for OSCs. mdpi.com |